
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- is a chemical compound with a complex structure that includes a silane core bonded to various organic groups
Méthodes De Préparation
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- involves several steps. One common method includes the reaction of (1,1-dimethylethyl)dimethylchlorosilane with 1-methyl-3-phenylpropanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: Nucleophilic substitution reactions can occur, where the phenylpropoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: This compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Mécanisme D'action
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This interaction is crucial in applications such as surface modification and material synthesis.
Comparaison Avec Des Composés Similaires
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- can be compared with other similar compounds, such as:
Silane, chloro(1,1-dimethylethyl)dimethyl-: This compound has a similar silane core but with a chloro group instead of the phenylpropoxy group.
Silane, dimethyl(1-phenylpropoxy)tridecyloxy-: This compound has a longer alkoxy chain, which can affect its reactivity and applications.
Propriétés
Numéro CAS |
150272-59-6 |
|---|---|
Formule moléculaire |
C16H28OSi |
Poids moléculaire |
264.48 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(4-phenylbutan-2-yloxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-14(17-18(5,6)16(2,3)4)12-13-15-10-8-7-9-11-15/h7-11,14H,12-13H2,1-6H3 |
Clé InChI |
NDUAJYXGZATIGE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


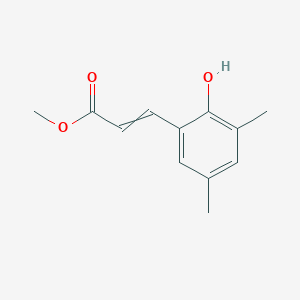

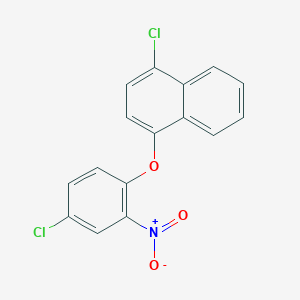

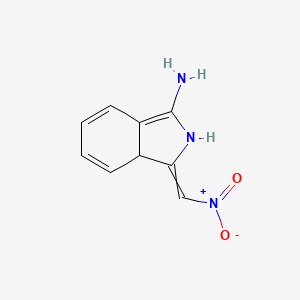
![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
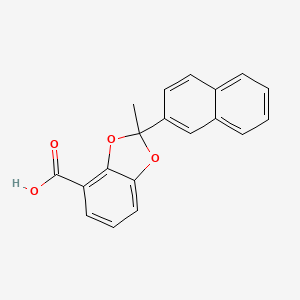
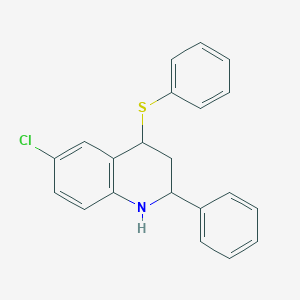
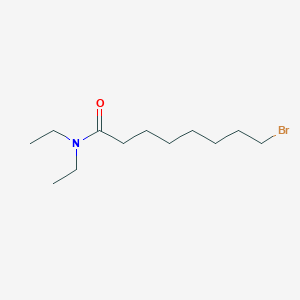
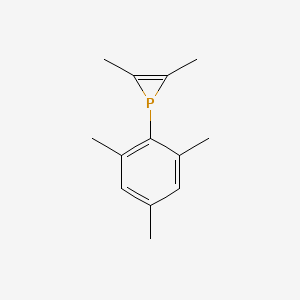

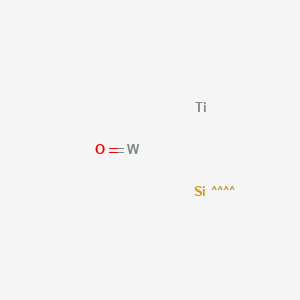
![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

